4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile
CAS No.: 797047-89-3
Cat. No.: VC16816372
Molecular Formula: C17H8F3N
Molecular Weight: 283.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797047-89-3 |
|---|---|
| Molecular Formula | C17H8F3N |
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | 4-[2-(4-ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile |
| Standard InChI | InChI=1S/C17H8F3N/c1-2-11-7-16(19)14(17(20)8-11)6-4-12-3-5-13(10-21)15(18)9-12/h2-3,5,7-9H,1H2 |
| Standard InChI Key | MJUNZOOWEYUPDO-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a central ethynyl group (–C≡C–) connecting two fluorinated aromatic rings: a 2,6-difluoro-4-ethenylphenyl moiety and a 2-fluorobenzonitrile unit. The ethenyl group (–CH₂CH₂) at the para position of the difluorinated ring introduces conformational flexibility, while the nitrile (–C≡N) group enhances polarity and participates in dipole-dipole interactions.
Key Structural Features:
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Fluorine Substitution: Fluorine atoms at the 2,6-positions of the first aryl ring and the 2-position of the benzonitrile ring create electron-deficient regions, influencing reactivity and intermolecular interactions .
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Ethynyl Linker: The rigid linear ethynyl spacer promotes π-conjugation between aromatic systems, potentially enabling applications in optoelectronic materials.
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Nitrile Functionality: The electron-withdrawing nitrile group enhances thermal stability and may serve as a reactive handle for further derivatization .
Electronic Properties:
Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate electronic delocalization across the ethynyl bridge. Fluorine’s inductive effects lower the LUMO energy, enhancing electrophilicity at the nitrile carbon.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile typically proceeds via sequential cross-coupling reactions, leveraging palladium-catalyzed methodologies.
Step 1: Preparation of 4-Ethenyl-2,6-difluorophenyl Intermediate
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Starting Material: 2,6-Difluoro-4-iodobenzene undergoes Heck coupling with ethylene gas in the presence of Pd(OAc)₂ and tri-o-tolylphosphine, yielding 4-ethenyl-2,6-difluorobenzene.
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Halogenation: Bromination at the ethenyl group using N-bromosuccinimide (NBS) under radical conditions produces 4-(1-bromoethenyl)-2,6-difluorobenzene.
Step 2: Sonogashira Coupling
The brominated intermediate reacts with 2-fluoro-4-ethynylbenzonitrile under Sonogashira conditions:
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
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Base: Diisopropylamine
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Solvent: Tetrahydrofuran (THF) at 60°C
Critical Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd | <5 mol%: Incomplete coupling |
| Temperature | 60–70°C | >70°C: Side product formation |
| Solvent Polarity | THF > DMF | Polar solvents enhance oxidative addition |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 142–148°C, with decomposition onset at ~280°C under nitrogen. The nitrile group contributes to thermal resilience, while fluorine substitution reduces intermolecular van der Waals forces.
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | Log P (Predicted) |
|---|---|---|
| Dichloromethane | 12.4 | 3.82 |
| Ethanol | 2.1 | – |
| Water | 0.03 | – |
The low aqueous solubility (0.03 mg/mL) aligns with its hydrophobic fluorinated domains, while moderate solubility in chlorinated solvents facilitates processing in organic syntheses .
Future Perspectives
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for optoelectronic applications.
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Biological Profiling: Systematic evaluation of toxicity (LD₅₀) and pharmacokinetics (Cmax, AUC) in preclinical models.
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